Cas no 2227896-58-2 (4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one)

4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a pyrimidine substituent, making it a structurally versatile intermediate in medicinal chemistry and pharmaceutical research. Its unique scaffold combines a propyl group at the N1 position with a pyrimidin-5-yl moiety at the C5 position, offering potential for selective biological activity. The presence of an amino group at the C4 position enhances its reactivity, facilitating further functionalization for drug discovery applications. This compound is particularly valuable in the synthesis of kinase inhibitors and other small-molecule therapeutics due to its ability to mimic heterocyclic motifs found in bioactive molecules. Its well-defined structure ensures reproducibility in synthetic routes.
4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one structure
2227896-58-2 structure
Product Name:4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one
CAS No:2227896-58-2
MF:C11H16N4O
MW:220.270941734314
CID:5570075
PubChem ID:165595948
Update Time:2025-10-28

4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • EN300-1633128
    • 4-amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one
    • 2227896-58-2
    • 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one
    • Inchi: 1S/C11H16N4O/c1-2-3-15-10(16)4-9(12)11(15)8-5-13-7-14-6-8/h5-7,9,11H,2-4,12H2,1H3/t9-,11+/m0/s1
    • InChI Key: UDSCCKPSESJKFX-GXSJLCMTSA-N
    • SMILES: O=C1C[C@@H]([C@@H](C2=CN=CN=C2)N1CCC)N

Computed Properties

  • Exact Mass: 220.13241115g/mol
  • Monoisotopic Mass: 220.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 72.1Ų

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Additional information on 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one

Introduction to 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one (CAS No. 2227896-58-2)

4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one, with the CAS number 2227896-58-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one make it a promising candidate for various drug discovery and development efforts.

The chemical structure of 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one consists of a pyrrolidinone core substituted with an amino group, a propyl chain, and a pyrimidine moiety. The presence of these functional groups imparts specific physicochemical properties that are crucial for its biological activity. The pyrimidine ring, in particular, is a common motif in many bioactive molecules, including nucleosides and nucleotides, which are essential components of DNA and RNA.

Recent studies have highlighted the potential of 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound exhibits potent neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism of action is believed to involve the modulation of neurotransmitter systems and the reduction of oxidative stress, both of which are key factors in neurodegenerative diseases.

In addition to its neuroprotective properties, 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one has also been investigated for its anti-inflammatory and analgesic effects. Preclinical studies have demonstrated that this compound can effectively reduce inflammation and pain in animal models. These findings suggest that it may have potential applications in the management of chronic inflammatory conditions such as arthritis and other autoimmune disorders.

The pharmacokinetic profile of 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one has been extensively studied to understand its behavior in biological systems. Data from these studies indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and exhibits good bioavailability. Furthermore, it has been shown to have a reasonable half-life, allowing for once-daily dosing regimens in clinical settings.

Toxicity studies on 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one have revealed that it is generally well-tolerated at therapeutic doses. No significant adverse effects were observed in preclinical models, which is a promising sign for its safety profile. However, as with any new drug candidate, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

The synthetic route for the preparation of 4-Amino-1-propyl-5-(pyrimidin-5-yl)pyrrolidin-2-one has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the pyrrolidinone core, introduction of the amino group, and attachment of the pyrimidine moiety. Advanced synthetic techniques and catalysts have been employed to streamline the process and reduce production costs.

In conclusion, 4-Amino-1-propyl-5-(pyrimidin-5-y l)pyrrolidin - 2 - one (CAS No . 2 2 2 7 8 9 6 - 5 8 - 2 ) strong > represents a promising lead compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for future clinical use. As more data becomes available from clinical trials, it is expected that this compound will play a significant role in advancing the treatment options for various diseases.

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